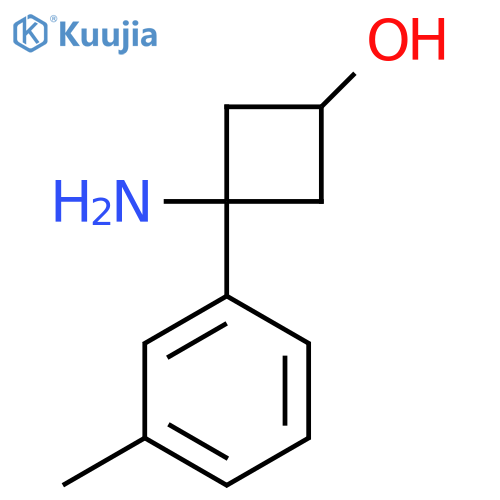Cas no 1897870-58-4 (3-Amino-3-(3-methylphenyl)cyclobutan-1-ol)

3-Amino-3-(3-methylphenyl)cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2059910-72-2
- (1S,3s)-3-amino-3-(3-methylphenyl)cyclobutan-1-ol
- 1897870-58-4
- 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol
- EN300-341189
- EN300-718256
- Cyclobutanol, 3-amino-3-(3-methylphenyl)-
-
- インチ: 1S/C11H15NO/c1-8-3-2-4-9(5-8)11(12)6-10(13)7-11/h2-5,10,13H,6-7,12H2,1H3
- InChIKey: UPCIXXZTNWOHQF-UHFFFAOYSA-N
- SMILES: OC1CC(C2C=CC=C(C)C=2)(C1)N
計算された属性
- 精确分子量: 177.115364102g/mol
- 同位素质量: 177.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 187
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- XLogP3: 0.9
じっけんとくせい
- 密度みつど: 1.147±0.06 g/cm3(Predicted)
- Boiling Point: 304.5±42.0 °C(Predicted)
- 酸度系数(pKa): 14.86±0.40(Predicted)
3-Amino-3-(3-methylphenyl)cyclobutan-1-ol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-718256-10.0g |
3-amino-3-(3-methylphenyl)cyclobutan-1-ol |
1897870-58-4 | 10g |
$7312.0 | 2023-05-30 | ||
| Enamine | EN300-718256-0.1g |
3-amino-3-(3-methylphenyl)cyclobutan-1-ol |
1897870-58-4 | 0.1g |
$1496.0 | 2023-05-30 | ||
| Enamine | EN300-718256-0.25g |
3-amino-3-(3-methylphenyl)cyclobutan-1-ol |
1897870-58-4 | 0.25g |
$1564.0 | 2023-05-30 | ||
| Enamine | EN300-718256-1.0g |
3-amino-3-(3-methylphenyl)cyclobutan-1-ol |
1897870-58-4 | 1g |
$1701.0 | 2023-05-30 | ||
| Enamine | EN300-718256-0.05g |
3-amino-3-(3-methylphenyl)cyclobutan-1-ol |
1897870-58-4 | 0.05g |
$1428.0 | 2023-05-30 | ||
| Enamine | EN300-718256-5.0g |
3-amino-3-(3-methylphenyl)cyclobutan-1-ol |
1897870-58-4 | 5g |
$4930.0 | 2023-05-30 | ||
| Enamine | EN300-718256-0.5g |
3-amino-3-(3-methylphenyl)cyclobutan-1-ol |
1897870-58-4 | 0.5g |
$1632.0 | 2023-05-30 | ||
| Enamine | EN300-718256-2.5g |
3-amino-3-(3-methylphenyl)cyclobutan-1-ol |
1897870-58-4 | 2.5g |
$3332.0 | 2023-05-30 |
3-Amino-3-(3-methylphenyl)cyclobutan-1-ol 関連文献
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
2. Back matter
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
3-Amino-3-(3-methylphenyl)cyclobutan-1-olに関する追加情報
Exploring the Properties and Applications of 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol (CAS No. 1897870-58-4)
In the ever-evolving field of organic chemistry, 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol (CAS No. 1897870-58-4) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by a cyclobutane ring substituted with an amino group and a 3-methylphenyl moiety, serves as a versatile intermediate in pharmaceutical and materials science research. Its molecular framework offers a balance of rigidity and reactivity, making it a valuable building block for drug discovery and specialty chemicals.
The growing interest in small-molecule therapeutics and bioactive compounds has propelled research into derivatives like 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol. Researchers are particularly intrigued by its potential role in modulating enzyme activity or serving as a scaffold for kinase inhibitors, a hot topic in oncology and inflammation research. Recent studies highlight the compound's compatibility with click chemistry and cross-coupling reactions, aligning with the industry's push toward greener synthetic methodologies.
From a synthetic perspective, the cyclobutane core of 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol presents intriguing challenges and opportunities. The ring strain inherent to four-membered carbocycles can be leveraged to design novel strain-release reagents, a concept gaining traction in medicinal chemistry. The compound's stereochemistry also opens doors for chiral synthesis applications, addressing the pharmaceutical industry's demand for enantiopure intermediates.
Beyond pharmaceuticals, 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol shows promise in materials science. Its aromatic and aliphatic hybrid structure makes it a candidate for developing advanced polymers with tailored thermal and mechanical properties. The compound's ability to participate in hydrogen bonding networks could contribute to the design of supramolecular assemblies, a cutting-edge area in nanotechnology and smart materials.
Analytical characterization of CAS No. 1897870-58-4 typically involves advanced techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, crucial for research applications. The 3-methylphenyl group's electronic effects on the cyclobutane ring system have been studied using computational chemistry approaches, providing insights into its reactivity patterns.
In the context of drug discovery, 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol represents an interesting case study in molecular optimization. Medicinal chemists are exploring how modifications to its amino or hydroxyl groups might influence bioavailability and target engagement. These investigations align with current trends in fragment-based drug design, where small, well-characterized molecules serve as starting points for lead development.
The safety profile and handling considerations for 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol follow standard laboratory protocols for amino-alcohol compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation are recommended during handling, reflecting the broader industry emphasis on laboratory safety and responsible chemical management.
As research continues, the scientific community anticipates discovering new applications for 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol (CAS No. 1897870-58-4). Its structural features position it as a potentially valuable tool in addressing current challenges in medicinal chemistry, materials science, and chemical biology. The compound exemplifies how carefully designed small molecules can bridge multiple disciplines in modern chemical research.
1897870-58-4 (3-Amino-3-(3-methylphenyl)cyclobutan-1-ol) Related Products
- 2137035-93-7((1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutylmethanol)
- 690631-99-3(5-(Hydroxymethyl)-2-(piperidin-1-yl)pyridine)
- 1189449-70-4(Amodiaquine-d)
- 898750-58-8(3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one)
- 2228613-38-3(tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate)
- 1805144-95-9(Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate)
- 28173-62-8(2-(1-Adamantyl)oxirane)
- 2097903-14-3(1-8-(4-methoxybenzoyl)-2H,3H-1,4dioxino2,3-gquinolin-9-yl-4-methylpiperazine hydrochloride)
- 2680783-68-8(Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate)
- 1803598-93-7(2-amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol hydrochloride)




